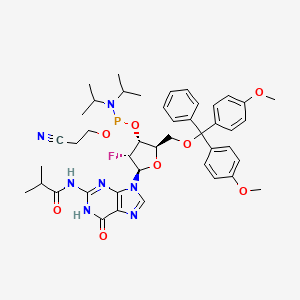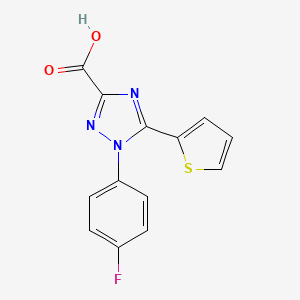
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and a thiophenyl group (a phenyl ring with a sulfur atom).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,2,4-triazole with a suitable fluorophenyl and thiophenyl compound, followed by the introduction of the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the fluorophenyl and thiophenyl rings, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might participate in reactions typical of these heterocycles. The presence of the carboxylic acid group could make it a potential acid or base in certain conditions. The fluorophenyl and thiophenyl groups might also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make it polar and capable of forming hydrogen bonds. The fluorine atom in the fluorophenyl group is highly electronegative, which could also influence the compound’s properties.科学的研究の応用
Biological Activities and Therapeutic Potential
1,2,4-Triazole derivatives, including those structurally similar to "1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid," have been extensively studied for their biological activities. These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral activities. Their broad spectrum of biological activities is attributed to their versatile structural framework, which allows for significant chemical modifications and interactions with various biological targets (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives make them valuable candidates for the development of new treatments against infectious diseases. Recent updates have highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating their potential as novel anti-S. aureus agents (Li & Zhang, 2021). This suggests a promising avenue for the development of new antimicrobial agents capable of combating drug-resistant bacteria.
Anticancer Research
In the realm of anticancer research, 1,2,4-triazole derivatives have shown potential due to their ability to exhibit various mechanisms of action against cancer cells. They have been investigated for their roles in inhibiting proliferation and inducing apoptosis in cancerous cells. The exploration of 1,2,3-triazole-containing hybrids as anticancer agents has been particularly noteworthy, with studies highlighting their efficacy and potential mechanisms of action against different types of cancer (Xu, Zhao, & Liu, 2019).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. This specific compound, with its fluorophenyl and thiophenyl groups, could be of interest for further study in medicinal chemistry or drug discovery.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEVWNCDSGPELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

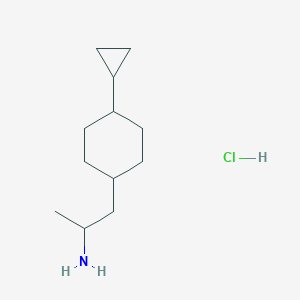
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)
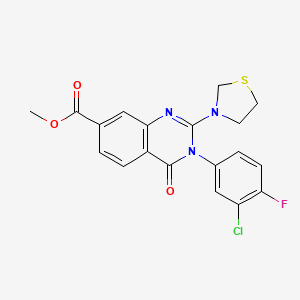
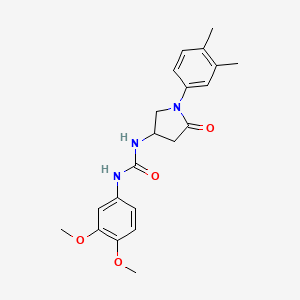
![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)
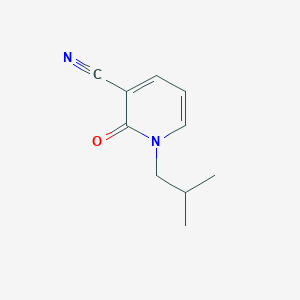
![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)
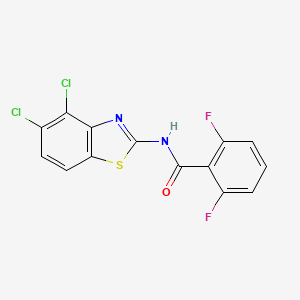
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
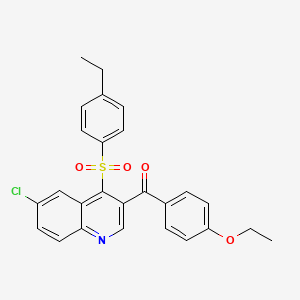
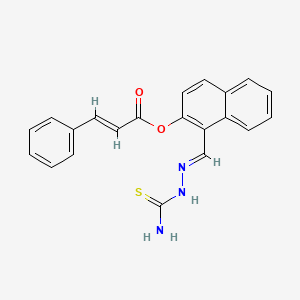
![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)
